Lycophyll

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

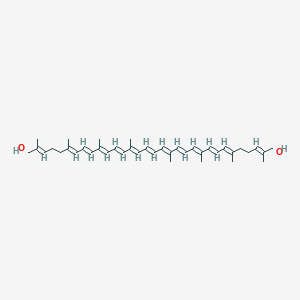

Lycophyll is a carotenol. It derives from a hydride of a lycopene.

Applications De Recherche Scientifique

Chemical Properties and Structure

Lycophyll (C40H56O2) is classified as a carotenol and is found in various plant species such as Gowardia nigricans and Equisetum arvense. Its structure allows it to participate in several biochemical processes, particularly in the context of photosynthesis and plant pigmentation .

2.1. Photosynthesis Enhancement

This compound plays a crucial role in enhancing photosynthetic efficiency in plants. Its presence aids in light absorption, which is vital for the photosynthetic process. Studies have shown that plants with higher concentrations of carotenols exhibit improved growth rates and biomass accumulation due to enhanced light capture capabilities.

2.2. Antioxidant Properties

The antioxidant properties of this compound are significant in protecting plant tissues from oxidative stress caused by environmental factors such as UV radiation and drought. By scavenging free radicals, this compound contributes to the overall health and longevity of plants .

3.1. Phylogenetic Studies

This compound has been instrumental in phylogenetic studies of lycophytes and ferns. Researchers utilize transcriptome data to investigate whole-genome duplications (WGDs) within the Lycopodiaceae family, providing insights into evolutionary patterns and diversification mechanisms .

Table 1: Summary of Phylogenetic Studies Involving this compound

| Study | Focus | Findings |

|---|---|---|

| Vasco et al. (2013) | Evolution of leaves | Identified key morphological traits across lycophytes |

| Recent WGD Analysis | Lycopodiaceae | Confirmed two WGDs contributing to diversification |

3.2. Environmental Adaptation Research

Research involving this compound has highlighted its role in understanding how plants adapt to changing environments. For instance, studies examining fossil records of lycophytes provide insights into historical climate changes and their impact on plant survival .

4.1. Lycophyte Diversity and Extinction Risks

A PhD project at National Museums Scotland investigates the relationship between global changes and lycophyte diversity, focusing on traits that may predispose certain species to extinction today . This research integrates fossil analysis with modern genetic techniques to understand resilience mechanisms.

4.2. Transcriptomic Analysis of Selaginella apoda

A study on Selaginella apoda explores gene function related to this compound synthesis, revealing how specific genes contribute to pigment production and overall plant health under stress conditions . This case exemplifies the application of this compound in genetic research aimed at improving crop resilience.

Propriétés

Numéro CAS |

19891-75-9 |

|---|---|

Formule moléculaire |

C40H56O2 |

Poids moléculaire |

568.9 g/mol |

Nom IUPAC |

(2E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,30E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene-1,32-diol |

InChI |

InChI=1S/C40H56O2/c1-33(19-11-21-35(3)23-13-25-37(5)27-15-29-39(7)31-41)17-9-10-18-34(2)20-12-22-36(4)24-14-26-38(6)28-16-30-40(8)32-42/h9-14,17-26,29-30,41-42H,15-16,27-28,31-32H2,1-8H3/b10-9+,19-11+,20-12+,23-13+,24-14+,33-17+,34-18+,35-21+,36-22+,37-25+,38-26+,39-29+,40-30+ |

Clé InChI |

JEVVKJMRZMXFBT-CCHFXWJWSA-N |

SMILES |

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)CCC=C(C)CO |

SMILES isomérique |

C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\CC/C=C(/CO)\C)/C)/C)/C)\C)\C)/CC/C=C(/CO)\C |

SMILES canonique |

CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)CCC=C(C)CO |

Synonymes |

lycophyll |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.